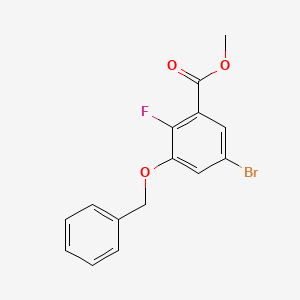![molecular formula C13H10BrFO B14019575 (5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14019575.png)
(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that belongs to the class of biphenyl derivatives This compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxymethyl group at the 3-position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Fluorination: The fluorine atom at the 2-position can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide.
Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced through a formylation reaction followed by reduction. For example, the formylation can be achieved using a Vilsmeier-Haack reaction, and the resulting formyl group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the bromine or fluorine atoms can be replaced with hydrogen using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon with hydrogen gas, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: (5-Hydroxy-2-fluoro-[1,1’-biphenyl]-3-yl)methanol or (5-Bromo-2-hydroxy-[1,1’-biphenyl]-3-yl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a building block for the synthesis of biological probes that help in studying various biological processes.
Medicine:
Drug Development: The unique structural features of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol make it a potential candidate for drug development, particularly in the design of molecules that target specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In drug development, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The hydroxymethyl group and the halogen atoms play crucial roles in the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)thiol: Similar structure but with a thiol group instead of a hydroxymethyl group.
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: The presence of both bromine and fluorine atoms, along with the hydroxymethyl group, gives (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C13H10BrFO |
|---|---|
Peso molecular |
281.12 g/mol |
Nombre IUPAC |
(5-bromo-2-fluoro-3-phenylphenyl)methanol |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-10(8-16)13(15)12(7-11)9-4-2-1-3-5-9/h1-7,16H,8H2 |
Clave InChI |
ADYDKTURTMWUSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2F)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



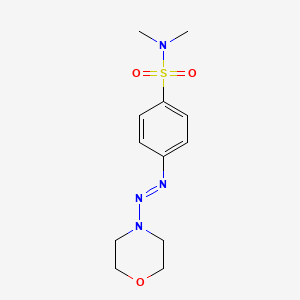
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
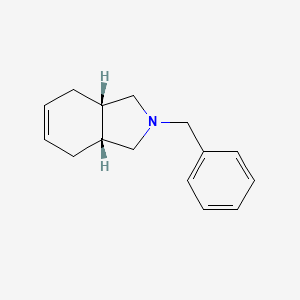
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)
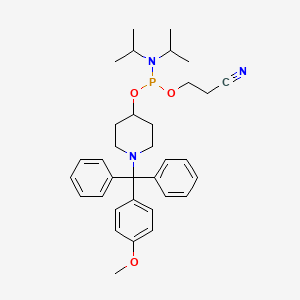

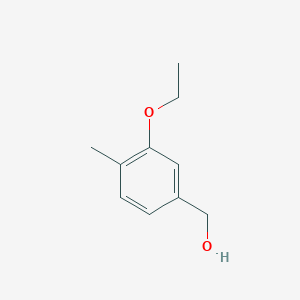



![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)

